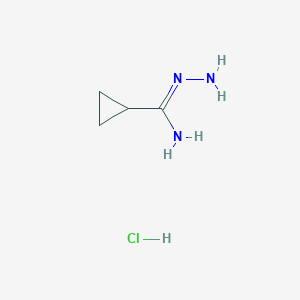![molecular formula C23H17ClN2O4 B2465014 ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate CAS No. 380434-27-5](/img/structure/B2465014.png)
ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate, also known as CFA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and are implicated in various diseases, including cancer and arthritis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have potent biological activity at low concentrations, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate. One area of interest is the development of this compound-based materials for various applications, including sensing and catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo, as well as its potential side effects.
Synthesis Methods
The synthesis of ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate involves the condensation of 2-chloroaniline with ethyl 4-chloro-3-oxobenzoate, followed by the reaction of the resulting compound with furan-2-carbaldehyde and cyanoacetic acid in the presence of a base. The final product is obtained after purification through column chromatography.
Scientific Research Applications
Ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. Additionally, this compound has been used as a building block for the synthesis of various materials, including metal-organic frameworks and luminescent materials.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-9-7-15(8-10-16)21-12-11-18(30-21)13-17(14-25)22(27)26-20-6-4-3-5-19(20)24/h3-13H,2H2,1H3,(H,26,27)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNITLUDDPKYOX-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)
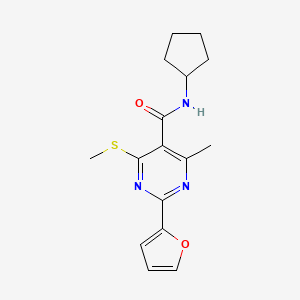
![Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464934.png)
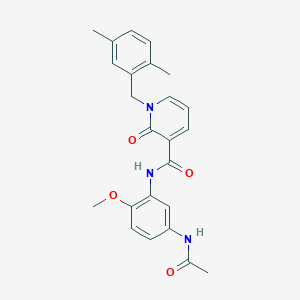
![N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2464937.png)

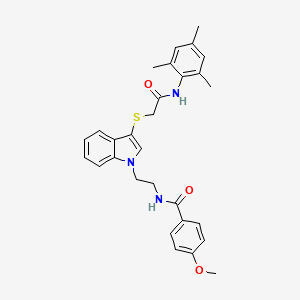
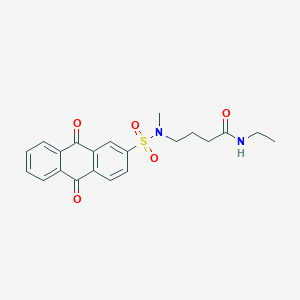
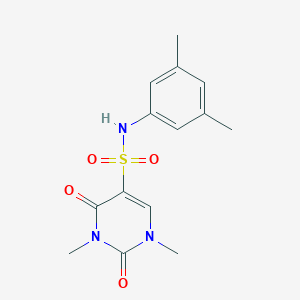
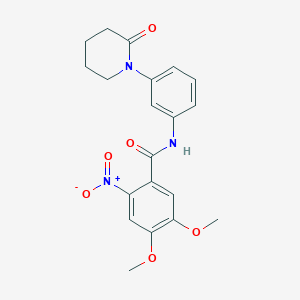
![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2464947.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2464951.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464952.png)
